molecular formula C11H12FN3O B12150761 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B12150761
M. Wt: 221.23 g/mol
InChI Key: ISRCMEDVZCVWKO-UHFFFAOYSA-N
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Description

1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluoro-substituted phenyl group: This step involves the use of a fluorinated aromatic compound, which can be introduced through various coupling reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of biological processes and as a probe for investigating enzyme activity and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be compared with other similar compounds, such as:

    1-(4-Fluoro-3-methylphenyl)ethan-1-amine:

    1-(3-Fluoro-4-methylphenyl)ethan-1-amine: This is a regioisomer with different substitution patterns on the phenyl ring, leading to different chemical and biological properties.

    1-(4-Fluoro-3-methylphenyl)-2-oxazoline:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

1-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C11H12FN3O/c1-6-5-8(3-4-9(6)12)10-14-11(7(2)13)16-15-10/h3-5,7H,13H2,1-2H3

InChI Key

ISRCMEDVZCVWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)N)F

Origin of Product

United States

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